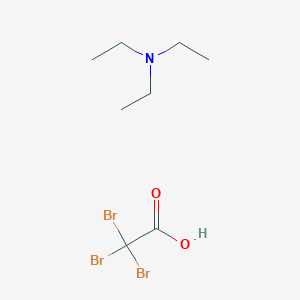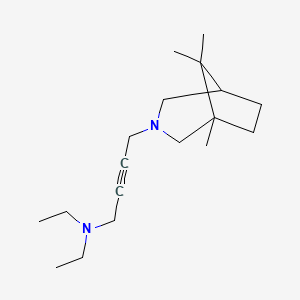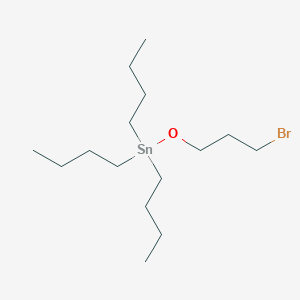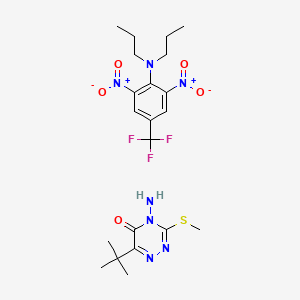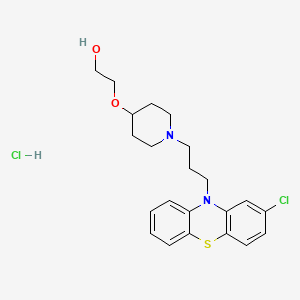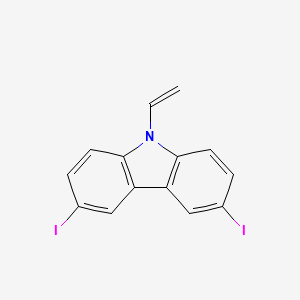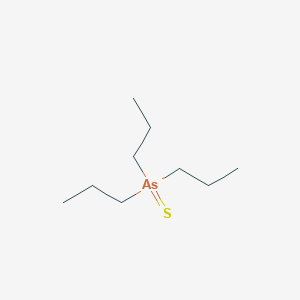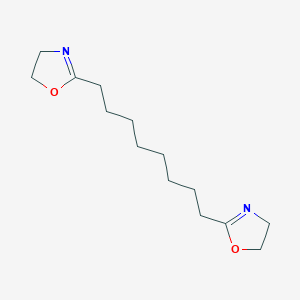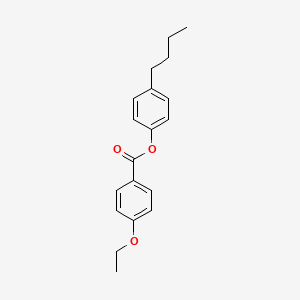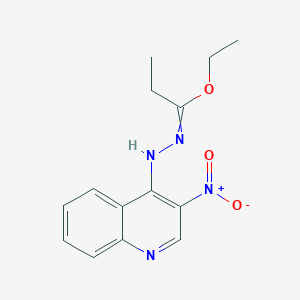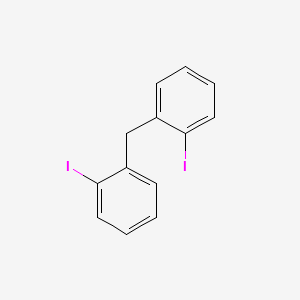![molecular formula C10H16O B14661416 7,7-Dimethylbicyclo[4.1.1]octan-3-one CAS No. 37678-42-5](/img/structure/B14661416.png)
7,7-Dimethylbicyclo[4.1.1]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethylbicyclo[4.1.1]octan-3-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[4.1.1]octane framework with two methyl groups at the 7th position and a ketone functional group at the 3rd position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethylbicyclo[4.1.1]octan-3-one is through a pinacolic rearrangement. This involves the rearrangement of a pinacol compound under acidic conditions to form the desired bicyclic ketone . The reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 7,7-Dimethylbicyclo[41The synthesis involves standard organic chemistry techniques and equipment, ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethylbicyclo[4.1.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,7-Dimethylbicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethylbicyclo[4.1.1]octan-3-one primarily involves its interaction with nucleophiles and electrophiles due to the presence of the ketone functional group. The ketone group can undergo nucleophilic addition reactions, forming various intermediates and products. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable compound for studying reaction mechanisms in organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene: Similar bicyclic structure but with additional double bonds.
7,8-Diphenylbicyclo[4.1.1]octane-3,4-diol: Contains phenyl groups and hydroxyl groups, making it structurally different but related in terms of the bicyclic framework.
Uniqueness
7,7-Dimethylbicyclo[4.1.1]octan-3-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying the effects of steric and electronic factors on the reactivity of bicyclic ketones .
Propiedades
Número CAS |
37678-42-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
7,7-dimethylbicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C10H16O/c1-10(2)7-3-4-9(11)6-8(10)5-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CHUKYAVEJJQHBK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(=O)CC1C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



